4-anilinobenzenesulfonate;barium(2+)

Catalog No.
S749956
CAS No.
6211-24-1
M.F
C12H11BaNO3S
M. Wt
386.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-anilinobenzenesulfonate;barium(2+)

CAS Number

6211-24-1

Product Name

4-anilinobenzenesulfonate;barium(2+)

IUPAC Name

4-anilinobenzenesulfonate;barium(2+)

Molecular Formula

C12H11BaNO3S

Molecular Weight

386.61 g/mol

InChI

InChI=1S/C12H11NO3S.Ba/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);

InChI Key

CTWPNQULKVDWQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2]

Synonyms

Diphenylamine-4-sulfonic acid barium salt

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Ba]

Redox Titration

Field: Chemistry, specifically Analytical Chemistry .

Application: Barium diphenylamine-4-sulfonate is used for redox titration . Redox titration is a type of titration based on a redox reaction between the analyte and titrant.

Method: In a typical procedure, a solution of Barium diphenylamine-4-sulfonate would be prepared at a known concentration. This solution would then be added dropwise to the analyte solution until the endpoint of the reaction is reached. The point at which the reaction is complete is often determined by a color change due to an indicator.

Results: The amount of Barium diphenylamine-4-sulfonate required to reach the endpoint allows for the determination of the analyte’s concentration or oxidation state.

Pharmaceutical Intermediate

Field: Pharmaceutical Chemistry .

Application: Barium diphenylamine-4-sulfonate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.

4-anilinobenzenesulfonate;barium(2+) is a chemical compound with the molecular formula C24H20BaN2O6S2C_{24}H_{20}BaN_{2}O_{6}S_{2} and a molecular weight of 633.88 g/mol. It is commonly known as barium diphenylamine-4-sulfonate and serves as a pharmaceutical intermediate and analytical reagent. This compound is characterized by its moderate solubility in water and is sensitive to light, requiring storage in a cool, dry place away from strong oxidizing agents and acids .

, particularly as a redox indicator in titrations. Its structure allows it to undergo oxidation-reduction reactions, which are crucial in analytical chemistry for determining the concentration of oxidizing agents. The sulfonate group enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and analytical methods .

While specific biological activities of 4-anilinobenzenesulfonate;barium(2+) are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the aniline moiety suggests potential bioactivity, although further studies are necessary to elucidate its specific effects on biological systems .

The synthesis of 4-anilinobenzenesulfonate;barium(2+) typically involves the reaction of diphenylamine with sulfonic acid derivatives, followed by the incorporation of barium ions. This process can be achieved through several methods:

  • Direct Sulfonation: Diphenylamine is sulfonated using concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
  • Barium Salt Formation: The resulting sulfonic acid is neutralized with barium hydroxide or barium carbonate to form the barium salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired purity .

4-anilinobenzenesulfonate;barium(2+) has several applications:

  • Analytical Chemistry: Used as a redox indicator in titrations.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Research: Utilized in studies involving redox reactions and as a reagent for detecting explosive substances .

Several compounds share structural similarities with 4-anilinobenzenesulfonate;barium(2+), including:

Compound NameMolecular FormulaKey Characteristics
4-anilinobenzenesulfonate;barium(2+)C24H20BaN2O6S2Redox indicator, pharmaceutical intermediate
DiphenylamineC12H15NPrecursor for sulfonation; lacks sulfonate functionality
Sulfanilic AcidC6H7N3O3SAntimicrobial properties; no barium
Barium SulfateBaSO4Used in imaging; inert compared to diphenylamine

Uniqueness

4-anilinobenzenesulfonate;barium(2+) is unique due to its dual functional groups (aniline and sulfonate) combined with barium ions, which enhance its solubility and reactivity compared to other similar compounds. Its specific application as a redox indicator sets it apart from other barium salts that may not exhibit such properties .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

386.951211 g/mol

Monoisotopic Mass

386.951211 g/mol

Heavy Atom Count

18

UNII

SSJ5F79159

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (98.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6211-24-1

Wikipedia

N-phenylsufanilic acid barium

General Manufacturing Information

Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1): ACTIVE

Dates

Modify: 2023-08-15

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